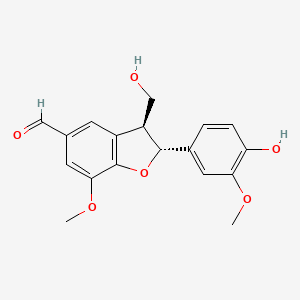
Ficusal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ficusal is a natural product found in Ficus microcarpa, Tarenna attenuata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Ficusal exhibits a range of pharmacological activities that make it a subject of interest in medicinal research. These properties include:
- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. A study emphasized the potential of Ficus species, including those containing this compound, in managing oxidative stress through their bioactive compounds .
- Antimicrobial Effects : Research indicates that extracts from Ficus species demonstrate antimicrobial activity against various pathogens. For instance, Ficus religiosa exhibited antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may contribute to these effects .
- Anti-inflammatory and Analgesic Properties : Studies have reported that compounds from the Ficus genus can alleviate inflammation and pain. This is particularly relevant in developing treatments for chronic inflammatory conditions .
- Neuroprotective Effects : Recent findings suggest that this compound may offer neuroprotective benefits by modulating pathways involved in neurodegeneration. This includes the activation of antioxidant pathways and inhibition of apoptotic signaling .
Antioxidant Potential
A critical review highlighted the antioxidant potential of various Ficus species, supporting their inclusion in health policies aimed at managing oxidative stress. The study provides a foundation for further research into the antioxidant domain of this compound and its derivatives .
Antimicrobial Research
In a comprehensive review of the Ficus genus, researchers compiled data from numerous studies demonstrating the antimicrobial efficacy of Ficus extracts. Notably, extracts from Ficus religiosa were effective against several bacterial strains, reinforcing the potential application of this compound in developing new antimicrobial agents .
Neuroprotective Mechanisms
A study exploring the neuroprotective effects of sacred Ficus species found that certain bioactive compounds could improve cognitive functions and reduce neuroinflammation. This research underscores the therapeutic potential of this compound in treating neurodegenerative diseases .
Data Tables
Propiedades
Fórmula molecular |
C18H18O6 |
|---|---|
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C18H18O6/c1-22-15-7-11(3-4-14(15)21)17-13(9-20)12-5-10(8-19)6-16(23-2)18(12)24-17/h3-8,13,17,20-21H,9H2,1-2H3/t13-,17+/m1/s1 |
Clave InChI |
FHRVWMUANLCTEE-DYVFJYSZSA-N |
SMILES isomérico |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O)OC)C=O |
SMILES canónico |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=O |
Sinónimos |
ficusal |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















